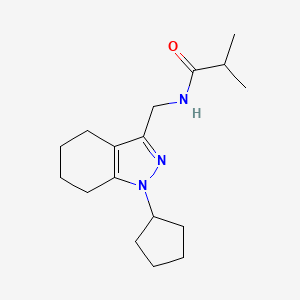

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-12(2)17(21)18-11-15-14-9-5-6-10-16(14)20(19-15)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHPIGFXZMHZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method.

Alkylation: The indazole core is then alkylated with a suitable alkyl halide to introduce the cyclopentyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: A related compound with a fused benzene and imidazole ring, known for its diverse biological activities.

Uniqueness

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. Its cyclopentyl group and isobutyramide moiety contribute to its unique pharmacokinetic and pharmacodynamic profiles .

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including the cyclopentyl and tetrahydroindazole moieties, suggest a range of interactions with biological targets. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Properties

The molecular formula of this compound is , with a molecular weight of 287.4 g/mol. The compound features a complex arrangement that includes:

- Cyclopentyl group : Enhances lipophilicity and potential bioavailability.

- Tetrahydroindazole moiety : Associated with various biological activities.

- Isobutyramide functional group : Known for its role in modulating biological responses.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- GSK-3β Inhibition : Compounds in this class have shown potent inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including metabolism and cell differentiation. The IC50 values for related compounds have been reported as low as 8 nM .

- Anti-inflammatory Properties : The compound has demonstrated the ability to suppress nitric oxide (NO) production and pro-inflammatory cytokines in models of inflammation. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : In neurodegeneration models, certain derivatives have shown protective effects against tau hyperphosphorylation, indicating a role in neuroprotection .

Pharmacological Effects

The pharmacological profile of this compound includes:

Study 1: GSK-3β Inhibition

In a study evaluating the inhibitory effects on GSK-3β, several analogs were tested for their potency. The most effective compounds showed IC50 values significantly lower than 10 nM, indicating strong inhibition capabilities. These findings suggest that modifications to the indazole structure can enhance biological activity.

Study 2: Anti-inflammatory Activity

In vitro experiments using BV-2 microglial cells revealed that this compound effectively reduced levels of pro-inflammatory cytokines like IL-6 and TNF-alpha at micromolar concentrations. This positions the compound as a candidate for further development in anti-inflammatory therapies.

Q & A

Q. What are the recommended synthetic routes for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the tetrahydroindazole core via hydrazine-mediated cyclization under reflux conditions (e.g., using ethanol as solvent) .

- Amide Coupling : Reaction of the indazole-methylamine intermediate with isobutyric acid derivatives (e.g., using EDC/HOBt or DCC as coupling agents).

- Purification : Column chromatography (silica gel, eluent systems like CHCl/AcOEt) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

- HPLC : To assess purity and stability under varying pH/temperature conditions.

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis with SHELX software for precise bond-length/angle measurements .

- Comparative NMR Analysis : Cross-referencing chemical shifts with structurally similar compounds (e.g., indazole derivatives in and ) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Core Modifications : Replace the cyclopentyl group with cyclohexyl or aromatic rings to evaluate steric/electronic effects on target binding .

- Functional Group Variations : Substitute the isobutyramide moiety with sulfonamide or thioacetamide groups (as seen in and ) to modulate enzyme inhibition .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with bioactivity.

Q. How to resolve contradictions in cytotoxicity data across different studies?

- Methodological Answer :

- Assay Standardization : Use multiple cytotoxicity assays (e.g., MTT, clonogenic, Annexin V/PI flow cytometry) to cross-validate IC values.

- Cell Line Validation : Ensure consistent use of authenticated cell lines (e.g., HCT-116, MCF-7) and culture conditions.

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize results to account for batch-to-batch variability.

Q. What strategies can overcome drug resistance observed in preclinical models?

- Methodological Answer :

- Combination Therapy : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using the Chou-Talalay method.

- Structural Optimization : Introduce fluorine or methyl groups to enhance metabolic stability and reduce efflux pump recognition (inspired by SAR in ) .

Q. How to elucidate the mechanism of action for this compound?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets.

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, PI3K/AKT) in treated vs. untreated cells.

Q. What methodologies are used to optimize pharmacokinetic properties?

- Methodological Answer :

- logP Determination : Shake-flask or HPLC-based methods to assess lipophilicity and blood-brain barrier permeability.

- Microsomal Stability Assays : Incubate with liver microsomes to evaluate metabolic half-life (t).

- Plasma Protein Binding : Use equilibrium dialysis to quantify free vs. bound fractions.

Q. How to address variability in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Dose Escalation Studies : Establish maximum tolerated dose (MTD) in animal models to guide in vitro relevance.

- Pharmacodynamic Biomarkers : Measure target engagement (e.g., kinase inhibition) in tumor tissues via Western blot or ELISA.

Q. How to design combination therapies targeting synergistic pathways?

- Methodological Answer :

- High-Throughput Screening (HTS) : Pair with FDA-approved drugs in 384-well plates to identify synergistic pairs.

- In Vivo Validation : Use xenograft models to test efficacy of combinations (e.g., compound + PARP inhibitor).

Key Considerations for Data Interpretation

- Orthogonal Validation : Always corroborate findings with at least two independent methods (e.g., cytotoxicity + apoptosis assays).

- Structural Benchmarking : Compare results with analogs (e.g., fluorophenyl or sulfonyl derivatives in ) to contextualize activity .

- Ethical Compliance : Adhere to in vitro research guidelines, as highlighted in (despite its exclusion, ethical rigor remains critical).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.